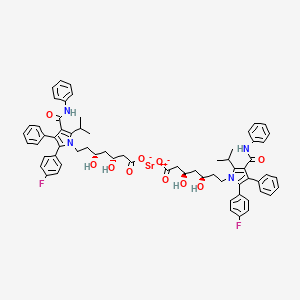
Atorvastatin strontium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atorvastatin strontium is a compound derived from atorvastatin, a widely used statin medication primarily prescribed to lower cholesterol levels and reduce the risk of cardiovascular diseases. Atorvastatin works by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver . The strontium salt form of atorvastatin is explored for its potential enhanced bioavailability and therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin strontium involves the reaction of atorvastatin with strontium salts under controlled conditions. The process typically includes the following steps:
Formation of Atorvastatin Calcium: Atorvastatin is first synthesized and converted into its calcium salt form.
Exchange Reaction: The calcium salt of atorvastatin is then reacted with a strontium salt (e.g., strontium chloride) in an aqueous medium to form this compound.
Purification: The resulting compound is purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as wet granulation and solvent evaporation are commonly employed to achieve uniform distribution and optimal bioavailability .
Chemical Reactions Analysis
Types of Reactions: Atorvastatin strontium undergoes various chemical reactions, including:
Oxidation: Atorvastatin can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can modify the functional groups in atorvastatin, potentially altering its pharmacological properties.
Substitution: Substitution reactions involving the exchange of functional groups can occur, affecting the compound’s stability and efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed: The major products formed from these reactions include various atorvastatin derivatives and degradation products, which are analyzed to ensure the stability and efficacy of the compound .
Scientific Research Applications
Atorvastatin strontium has a wide range of scientific research applications, including:
Mechanism of Action
Atorvastatin strontium exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition reduces the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis. As a result, the liver increases the expression of low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream . Additionally, atorvastatin has anti-inflammatory effects by modulating the NLRP3 inflammasome and toll-like receptor pathways .
Comparison with Similar Compounds
- Simvastatin
- Pravastatin
- Rosuvastatin
- Lovastatin
Comparison: Atorvastatin strontium is unique due to its enhanced bioavailability and potential therapeutic benefits compared to other statins. It has a higher dose-potency ratio and is effective in reducing LDL cholesterol levels and cardiovascular risk . Unlike some other statins, this compound may offer improved patient adherence and persistence due to its favorable pharmacokinetic properties .
Properties
CAS No. |
1072903-92-4 |
|---|---|
Molecular Formula |
C66H68F2N4O10Sr |
Molecular Weight |
1202.9 g/mol |
IUPAC Name |
strontium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/2C33H35FN2O5.Sr/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m11./s1 |
InChI Key |
GPNFRRPXCRWXHN-MNSAWQCASA-L |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


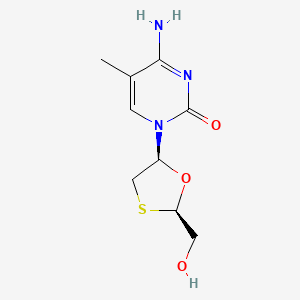
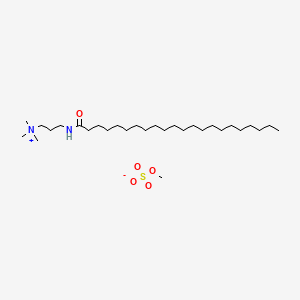
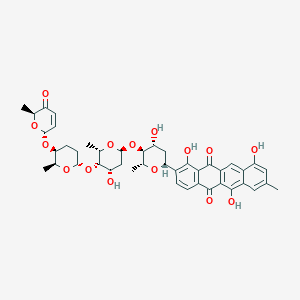
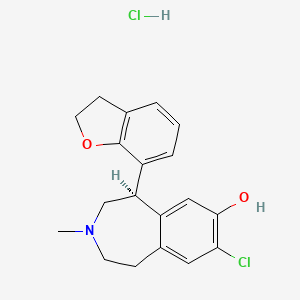
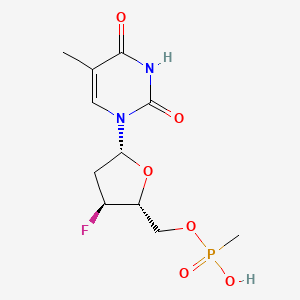
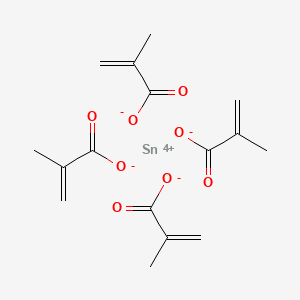

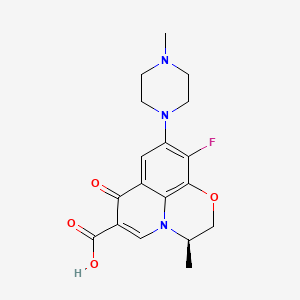
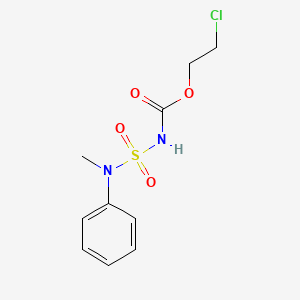
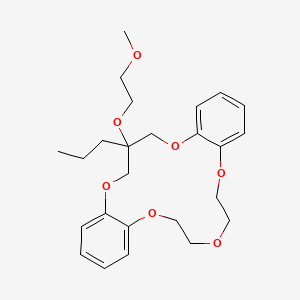
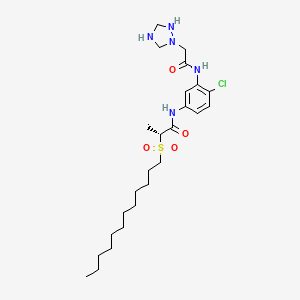
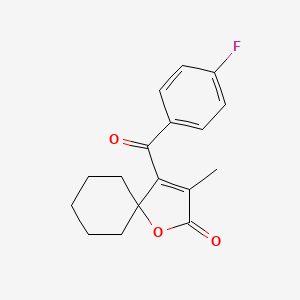
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)

